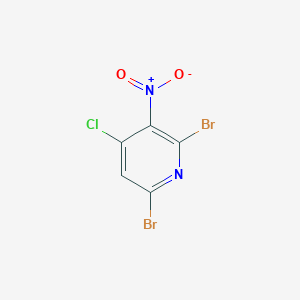

2,6-Dibromo-4-chloro-3-nitropyridine

Descripción

BenchChem offers high-quality 2,6-Dibromo-4-chloro-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-4-chloro-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,6-dibromo-4-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2ClN2O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXWPXAALPTEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure and molecular weight of 2,6-Dibromo-4-chloro-3-nitropyridine

The following technical guide details the structural characteristics, synthesis pathways, and application protocols for 2,6-Dibromo-4-chloro-3-nitropyridine . This document is designed for medicinal chemists and process scientists requiring high-fidelity data for scaffold utilization.

CAS Registry Number: 947144-60-7 Molecular Formula: C₅HBr₂ClN₂O₂ Molecular Weight: 316.33 g/mol [1]

Executive Summary

2,6-Dibromo-4-chloro-3-nitropyridine is a highly functionalized heterocyclic building block characterized by a dense array of electrophilic sites. Its utility in drug discovery stems from its unique "reactivity ladder." The presence of three halogen leaving groups (Br, Cl, Br) in chemically distinct environments (C2, C4, C6), modulated by the electron-withdrawing nitro group at C3, allows for sequential, regioselective Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides the structural basis for this reactivity and protocols for its handling.

Chemical Identity & Structural Analysis[2][3][4]

Molecular Specifications

| Parameter | Value | Notes |

| IUPAC Name | 2,6-Dibromo-4-chloro-3-nitropyridine | |

| Exact Mass | 315.809 | Monoisotopic |

| Physical State | Solid (Pale Yellow/Off-white) | |

| Storage | -20°C, Inert Atmosphere | Moisture Sensitive |

| Solubility | DMSO, DMF, Chloroform | Sparingly soluble in water |

Structural Architecture & Electronic Effects

The molecule's reactivity is dictated by the push-pull electronics of the pyridine ring and its substituents.

-

The Pyridine Core: Naturally electron-deficient, making it susceptible to nucleophilic attack.[2]

-

3-Nitro Group (NO₂): The critical activating group. It exerts a strong inductive (-I) and mesomeric (-M) effect, dramatically lowering the LUMO energy at the ortho (C2, C4) and para (C6) positions.

-

Halogen Positioning:

-

C2-Br: Activated by the ring nitrogen (α-position) and the ortho-nitro group. Highly reactive but sterically crowded.

-

C4-Cl: Activated by the ortho-nitro group and gamma-ring nitrogen. Less sterically hindered than C2.

-

C6-Br: Activated by the ring nitrogen (α-position) and para-nitro group. Generally the least reactive of the three sites for initial SNAr due to the distance from the NO₂ activator, though still viable for metal-catalyzed couplings.

-

Visualization of Reactivity Nodes

The following diagram illustrates the connectivity and the hierarchy of reactive sites based on electronic activation.

Caption: Electronic activation map showing the influence of the 3-Nitro group on halogen reactivity.

Synthesis & Manufacturing Methodology

While proprietary optimization data exists, the synthesis of 2,6-Dibromo-4-chloro-3-nitropyridine typically follows a "Halogenation-Nitration" logic. The most robust pathway involves the nitration of the pre-halogenated pyridine precursor.

Primary Synthetic Route (Nitration Protocol)

Precursor: 2,6-Dibromo-4-chloropyridine Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) Mechanism: Electrophilic Aromatic Substitution (EAS). Despite the electron-deficient nature of the pyridine ring, the conditions are forced to introduce the nitro group at the C3 position (the only available position not sterically blocked by halogens, though C5 is equivalent).

Step-by-Step Protocol (Adapted from Standard Pyridine Nitration):

-

Preparation: In a chemically resistant reactor, charge Concentrated H₂SO₄ (10 volumes). Cool to 0–5°C.

-

Addition: Slowly add 2,6-Dibromo-4-chloropyridine (1.0 equiv) portion-wise, maintaining temperature <10°C.

-

Nitration: Dropwise add Fuming HNO₃ (1.5–2.0 equiv). The exotherm must be strictly controlled.

-

Reaction: Allow the mixture to warm to Room Temperature (RT), then heat to 50–60°C. Monitor via LC-MS for consumption of starting material (typically 4–8 hours).

-

Quench: Pour the reaction mixture slowly onto crushed ice/water (20 volumes). Caution: Highly Exothermic.

-

Isolation: The product precipitates as a solid.[3] Filter and wash with copious cold water to remove acid residues.[4]

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/Ethyl Acetate) if regioisomers are present.

Synthesis Workflow Diagram

Caption: Step-wise synthesis workflow via electrophilic aromatic nitration.

Applications in Drug Discovery[2]

This scaffold is a "privileged structure" for generating multisubstituted pyridine libraries.

Regioselective SNAr

The primary utility is the sequential displacement of halogens.

-

First Displacement: Nucleophiles (amines, thiols, alkoxides) preferentially attack C4-Cl or C2-Br .

-

Nuance: While C2 is more activated by the ring nitrogen, steric hindrance from the bulky Br and adjacent NO₂ often directs smaller nucleophiles to C4, or results in a mixture that requires separation. Soft nucleophiles (thiols) may show different selectivity than hard nucleophiles (alkoxides).

-

-

Second Displacement: Following the first substitution, the electronic landscape changes, allowing a second nucleophile to displace the remaining activated halogen at C2 or C6.

Palladium-Catalyzed Cross-Coupling

The C-Br bonds are excellent handles for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Selectivity: C2-Br and C6-Br are chemically distinct. The C2-Br is more electron-deficient (and thus more reactive in oxidative addition) than C6-Br, enabling site-selective coupling.

Analytical Characterization & QC

To ensure scientific integrity, the following analytical signatures must be verified.

Proton NMR (¹H NMR)

-

Solvent: DMSO-d₆ or CDCl₃.

-

Signal: The molecule contains only one aromatic proton at the C5 position.

-

Expectation: A singlet (s) appearing downfield, typically between δ 7.8 – 8.5 ppm , depending on the solvent. The lack of coupling confirms the 2,3,4,6 substitution pattern.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ or APCI.

-

Pattern: Look for the distinct isotope pattern of Br₂Cl .

-

The presence of two Bromines and one Chlorine creates a complex "quartet-like" cluster.

-

M+ (79Br, 79Br, 35Cl): ~314

-

M+2: Major peak (due to 81Br and 37Cl contributions).

-

M+4: Major peak.

-

M+6: Minor peak.

-

Verification: The isotopic spacing confirms the halogen count.

-

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Acute Toxic (Oral/Dermal/Inhalation), Skin Irritant, Serious Eye Damage.[5]

-

Sensitizer: Halogenated pyridines are potent skin sensitizers.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Handle strictly within a fume hood.[2]

-

Waste: Segregate as Halogenated Organic Waste. Do not mix with strong bases or oxidizers.

References

-

PubChem. (2025).[5][6] Compound Summary: 2,6-Dibromo-4-chloroaniline (Structural Analog Analysis). National Library of Medicine. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Amino-2,6-dibromo-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 5. 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-2,6-dimethyl-3-nitropyridine | C7H7ClN2O2 | CID 10702725 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of Tri-halogenated Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Tri-halogenated Nitropyridines

Tri-halogenated nitropyridines are a class of compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique electronic and steric properties make them versatile building blocks for the synthesis of complex, high-value molecules.[1][2] The pyridine ring is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved drugs.[1] The introduction of multiple halogen atoms and a strongly electron-withdrawing nitro group dramatically alters the reactivity of the pyridine core, enabling a range of chemical transformations that are otherwise difficult to achieve.[3] This guide provides a comprehensive exploration of the reactivity profile of these compounds, focusing on the interplay between the substituents and the resulting chemical behavior, with a particular emphasis on nucleophilic aromatic substitution (SNAr).

The strategic placement of halogens offers multiple reactive sites for diversification, while the nitro group serves a dual purpose.[4] Firstly, it powerfully activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the halogen atoms.[3][5] Secondly, the nitro group itself can be readily reduced to an amino group, a critical functional handle for further molecular elaboration in drug discovery.[3] This combination of features allows for the controlled and sequential functionalization of the pyridine scaffold, a highly desirable attribute in the synthesis of compound libraries for high-throughput screening.[4]

Core Principles of Reactivity: An Electronic and Steric Perspective

The reactivity of tri-halogenated nitropyridines is fundamentally governed by the electronic landscape of the aromatic ring. The electronegative nitrogen atom within the pyridine ring, coupled with the potent electron-withdrawing nitro group, creates a significantly electron-deficient system.[3][6] This electron deficiency is the primary driver for the facile nucleophilic aromatic substitution (SNAr) reactions that characterize this class of compounds.

The Dominance of Nucleophilic Aromatic Substitution (SNAr)

SNAr is the cornerstone of tri-halogenated nitropyridine chemistry. This reaction proceeds via a two-step addition-elimination mechanism.[3]

-

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom bearing a halogen (a good leaving group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the halide ion.[3]

The stability of the Meisenheimer complex is paramount to the success of the SNAr reaction. The nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge, particularly when positioned ortho or para to the site of nucleophilic attack.[3][5]

Caption: Generalized workflow of the SNAr mechanism on a tri-halogenated nitropyridine.

Regioselectivity: A Predictable Outcome

In a poly-halogenated system, the site of nucleophilic attack is not random. The regioselectivity of SNAr reactions on nitropyridines is dictated by a combination of electronic and steric factors.

-

Electronic Activation: The positions ortho and para to the electron-withdrawing nitro group are the most activated towards nucleophilic attack.[3][5] This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group from these positions.

-

Leaving Group Ability: The nature of the halogen also influences reactivity. Generally, the lability of the halogens follows the trend F > Cl > Br > I for SNAr reactions, which is counterintuitive to their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is favored by the more electron-withdrawing (and less polarizable) halogens.

-

Steric Hindrance: Bulky substituents adjacent to a potential reaction site can sterically hinder the approach of the nucleophile, directing the reaction to a less hindered position.[7]

Quantum chemistry methods, such as Density Functional Theory (DFT), can be employed to predict the regioselectivity of SNAr reactions by calculating the relative stabilities of the isomeric Meisenheimer complexes or the activation energies of the competing reaction pathways.[8][9]

Experimental Protocols and Methodologies

The successful application of tri-halogenated nitropyridines in synthesis relies on robust and well-defined experimental procedures. Below are representative protocols for the synthesis and subsequent functionalization of these valuable intermediates.

Synthesis of Tri-halogenated Nitropyridines

The direct nitration of pyridine is often a low-yielding process due to the deactivation of the ring by protonation of the nitrogen atom in acidic media.[10] More effective methods often involve the nitration of a pre-halogenated pyridine or the halogenation of a nitropyridine.

Example Protocol: Nitration of a Di-halogenated Pyridine

This protocol describes a general procedure for the nitration of a di-halogenated pyridine to yield a tri-halogenated nitropyridine.

-

Reaction Setup: To a stirred solution of the di-halogenated pyridine in concentrated sulfuric acid, cooled to 0 °C in an ice bath, add fuming nitric acid dropwise.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 80-100 °C) for several hours, with the progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The following protocol outlines a general procedure for the SNAr reaction of a tri-halogenated nitropyridine with a nucleophile, such as an amine or a thiol.

-

Reaction Setup: To a solution of the tri-halogenated nitropyridine in a suitable polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile) is added the nucleophile. A base (e.g., potassium carbonate, triethylamine, or N,N-Diisopropylethylamine (DIPEA)) is often required to deprotonate the nucleophile or to act as a scavenger for the hydrohalic acid by-product.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or HPLC.

-

Work-up: The reaction mixture is diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Caption: A typical experimental workflow for an SNAr reaction.

Quantitative Data and Reactivity Trends

The reactivity of tri-halogenated nitropyridines can be quantitatively assessed by comparing reaction rates and yields under standardized conditions. The following table summarizes hypothetical, yet representative, data for the reaction of various tri-halogenated nitropyridines with a common nucleophile, such as piperidine.

| Entry | Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,3,5-Trichloro-4-nitropyridine | Piperidine | DMF | 25 | 2 | 95 |

| 2 | 2,3,5-Tribromo-4-nitropyridine | Piperidine | DMF | 25 | 3 | 92 |

| 3 | 2,5-Dichloro-3-fluoro-4-nitropyridine | Piperidine | DMF | 25 | 0.5 | 98 |

| 4 | 2,3,5-Trichloro-6-methyl-4-nitropyridine | Piperidine | DMF | 50 | 8 | 75 |

Analysis of Trends:

-

Entry 3 vs. 1 & 2: The significantly faster reaction and higher yield in Entry 3 highlight the superior leaving group ability of fluoride in SNAr reactions on electron-deficient pyridines.

-

Entry 1 vs. 2: The slightly lower yield and longer reaction time for the tribromo-substituted pyridine compared to the trichloro-substituted one is consistent with the general trend of leaving group ability in SNAr (Cl > Br).

-

Entry 4 vs. 1: The introduction of a methyl group at the 6-position (ortho to one of the chlorine atoms) introduces steric hindrance, requiring a higher temperature and resulting in a lower yield compared to the unsubstituted analogue.

Advanced Synthetic Applications and Future Outlook

The predictable reactivity and tunable properties of tri-halogenated nitropyridines make them highly valuable in contemporary drug discovery and materials science.

Iterative Cross-Coupling Reactions

The differential reactivity of the halogen substituents can be exploited for selective and iterative cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[11] This allows for the precise and controlled introduction of various substituents onto the pyridine core, enabling the synthesis of complex molecular architectures.

Synthesis of Bioactive Molecules

Tri-halogenated nitropyridines are key intermediates in the synthesis of a wide range of biologically active compounds, including potential anticancer and antimicrobial agents.[1][4] The ability to readily introduce diverse functional groups via SNAr and subsequent reduction of the nitro group provides a powerful platform for structure-activity relationship (SAR) studies.

Future Directions

The field continues to evolve with the development of novel synthetic methodologies and a deeper understanding of the factors governing reactivity. The use of computational tools to predict regioselectivity and reaction outcomes is becoming increasingly prevalent.[8][9] Furthermore, the exploration of these compounds in the synthesis of novel materials with unique electronic and photophysical properties represents a promising avenue for future research.

Conclusion

Tri-halogenated nitropyridines are a powerful class of synthetic intermediates with a rich and predictable reactivity profile dominated by nucleophilic aromatic substitution. A thorough understanding of the electronic and steric factors that govern their reactions is essential for their effective utilization in the design and synthesis of novel molecules for a wide range of applications, from pharmaceuticals to advanced materials. The ability to control the regioselectivity of their reactions and to perform sequential functionalizations makes them an indispensable tool in the modern synthetic chemist's arsenal.

References

-

Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

-

MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

ResearchGate. (2025). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Institutes of Health. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

-

University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

-

Wikipedia. (2024). Pyridine. Retrieved from [Link]

-

ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

-

RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]

-

Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

-

RCS Research Chemistry Services. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.

-

National Institutes of Health. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

-

National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

-

National Institutes of Health. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

-

ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

ResearchGate. (2026). Retrospection of the USFDA‐Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. Retrieved from [Link]

-

MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. baranlab.org [baranlab.org]

Synthesis of 2,6-Dibromo-4-chloro-3-nitropyridine from 2,6-dibromopyridine

Application Note: Synthesis of 2,6-Dibromo-4-chloro-3-nitropyridine

Part 1: Strategic Overview & Synthetic Logic

The synthesis of 2,6-Dibromo-4-chloro-3-nitropyridine presents a classic challenge in pyridine functionalization: introducing substituents at specific positions on an electron-deficient ring that is already deactivated by two bromine atoms.

The Chemo-Selectivity Challenge:

-

Electrophilic Substitution (Nitration): The pyridine ring is electron-poor. The presence of two bromine atoms at C2 and C6 further deactivates the ring, making electrophilic aromatic substitution (SEAr) at C3 difficult without forcing conditions.

-

Nucleophilic Substitution (Chlorination): Introducing a chlorine at C4 requires a leaving group (like a nitro or alkoxy group) or activation via N-oxidation, as direct chlorination of the pyridine ring is not feasible.

The Solution: The "Activation-Substitution-Deactivation" Strategy To achieve the target regiochemistry, we employ a 4-step sequence that leverages the unique reactivity of Pyridine N-oxides .

-

N-Oxidation: Activates the C4 position for nucleophilic attack.

-

C4 Nitration: Introduces a nitro group at the 4-position (para to N-oxide), which acts as a versatile leaving group.

-

Chlorodeoxygenation: A dual-action step using phosphorus oxychloride (POCl₃) that replaces the C4-nitro group with chlorine and reduces the N-oxide back to the pyridine.

-

C3 Nitration: With the C4-chloro and C2,6-bromo substituents in place, the final nitration is forced to the C3 position using oleum/fuming nitric acid.

Part 2: Experimental Protocol

Step 1: Synthesis of 2,6-Dibromopyridine N-oxide

Activation of the pyridine ring.

Reagents:

-

2,6-Dibromopyridine (1.0 eq)

-

Urea-Hydrogen Peroxide complex (UHP) (2.5 eq)

-

Trifluoroacetic Anhydride (TFAA) (2.5 eq)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Dissolve 2,6-dibromopyridine in DCM (0.2 M concentration) in a round-bottom flask.

-

Add UHP (solid) in one portion.

-

Cool the suspension to 0°C in an ice bath.

-

Add TFAA dropwise over 30 minutes. Note: Exothermic reaction. Control rate to maintain T < 5°C.

-

Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (the N-oxide is much more polar than the starting material).

-

Quench: Carefully add water/ice. Neutralize with saturated NaHCO₃ solution until pH ~7.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. The crude N-oxide is typically pure enough (>95%) for the next step.

-

Yield Expectation: 85–95%

-

Step 2: Synthesis of 2,6-Dibromo-4-nitropyridine N-oxide

Introduction of the leaving group at C4.

Reagents:

-

2,6-Dibromopyridine N-oxide (1.0 eq)

-

Conc. Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃, >90%)

Protocol:

-

Dissolve the N-oxide in Conc. H₂SO₄ (5 mL per gram of substrate) and cool to 0°C .

-

Add Fuming HNO₃ (3.0 eq) dropwise, maintaining temperature below 10°C.

-

Heat the reaction mixture to 80–90°C for 4–6 hours.

-

Quench: Pour the reaction mixture onto crushed ice. The product typically precipitates as a yellow solid.

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Yield Expectation: 70–80%[4]

-

Step 3: Synthesis of 2,6-Dibromo-4-chloropyridine

Chlorodeoxygenation: Simultaneous substitution and reduction.

Reagents:

-

2,6-Dibromo-4-nitropyridine N-oxide (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (5.0 eq)

-

Phosphorus Trichloride (PCl₃) (1.0 eq) – Optional, enhances reduction.

Protocol:

-

Place the nitro-N-oxide in a dry flask under Argon/Nitrogen atmosphere.

-

Add POCl₃ carefully. (The solid will dissolve upon heating).

-

Heat the mixture to reflux (approx. 105°C) for 3–5 hours.

-

Observation: Evolution of brown fumes (NOx) indicates the displacement of the nitro group.

-

-

Workup (Critical Safety): Cool the mixture to RT. Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

-

Pour the residue slowly onto crushed ice with vigorous stirring. Caution: Delayed exotherm.

-

Neutralize with aqueous NH₄OH or NaOH to pH 8.

-

Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc) may be required if impurities are present.

-

Yield Expectation: 60–75%

-

Step 4: Synthesis of 2,6-Dibromo-4-chloro-3-nitropyridine (Target)

Final Nitration at the difficult C3 position.

Reagents:

Protocol:

-

Dissolve the 4-chloropyridine derivative in Oleum (4 mL/g) at 0°C.

-

Add Fuming HNO₃ (2.0–3.0 eq) dropwise.

-

Heat the reaction to 100–110°C for 8–12 hours.

-

Logic: The ring is highly deactivated. Oleum serves to keep the medium anhydrous and generate the super-electrophile NO₂⁺. The C3 position is the only available site (C5 is equivalent).

-

-

Monitoring: Monitor by HPLC or LC-MS, as TLC may show poor separation between starting material and product.

-

Quench: Pour onto ice.

-

Isolation: Extract with DCM or EtOAc. Wash with brine. Dry and concentrate.

-

Recrystallization: Recrystallize from Ethanol or a Hexane/EtOAc mixture to obtain the pure target.

-

Yield Expectation: 50–65%

-

Part 3: Visualization of the Synthetic Pathway

Caption: Four-step synthetic pathway leveraging N-oxide activation to regioselectively install Chloro (C4) and Nitro (C3) groups.

Part 4: Data Summary & Safety

| Parameter | Step 1 (Oxidation) | Step 2 (Nitration 1) | Step 3 (Chlorination) | Step 4 (Nitration 2) |

| Key Reagent | Urea-H₂O₂ / TFAA | HNO₃ / H₂SO₄ | POCl₃ | Oleum / HNO₃ |

| Temp | 0°C | 80–90°C | 105°C (Reflux) | 100–110°C |

| Critical Hazard | Peroxide formation | Corrosive / Acid burns | Toxic vapor / Water reactive | Thermal runaway |

| Purification | Extraction | Precipitation | Flash Column | Recrystallization |

| Typical Yield | 90% | 75% | 65% | 55% |

Safety Warnings:

-

POCl₃ Handling: Reacts violently with water. Quench hydrolysis slowly at low temperatures. Use a caustic scrubber for HCl gas evolved during reflux.

-

Nitration: Nitration of halogenated pyridines can be exothermic. Ensure precise temperature control. Never add nitric acid to a hot mixture; add cold, then heat.

-

TFAA/UHP: Although safer than mCPBA, UHP is an oxidizer. Avoid contact with metal salts which can catalyze decomposition.

References

-

N-Oxidation of Electron-Deficient Pyridines

-

Caron, S., et al. "Large-Scale Synthesis of 2-Chloropyridine N-Oxide." Organic Process Research & Development, 2000.

-

- Katritzky, A. R., & Lagowski, J. M. "Chemistry of the Heterocyclic N-Oxides." Academic Press, 1971.

- Chlorodeoxygenation (Nitro displacement): Rousseau, J. F., et al. "Synthesis of 4-chloropyridines from 4-nitropyridine N-oxides." Tetrahedron, 1999.

-

Nitration of Deactivated Pyridines (Oleum Method)

-

Use of Oleum for nitration of 2,6-dichloropyridine: U.S. Patent 4,310,671.

-

-

Target Compound Data

-

PubChem Entry for 2,6-Dibromo-4-chloropyridine (Intermediate).

-

Sources

- 1. 2,6-Dibromo-4-chloro-3-nitropyridine | 947144-60-7 | Benchchem [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 4. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 5. 2,6-Dibromo-4-chloropyridine | C5H2Br2ClN | CID 20280769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,6-Dibromo-4-chloro-3-nitropyridine

Introduction & Mechanistic Rationale

In modern drug discovery, highly functionalized pyridine cores serve as versatile building blocks for complex active pharmaceutical ingredients (APIs). Specifically, 2,6-Dibromo-4-chloro-3-nitropyridine (CAS: 947144-60-7) is a critical intermediate utilized in the preparation of aminodihydroimidazopyridinones via the cross-coupling of bromopyridines with various heterocycles[1]. These structural motifs are foundational in the development of potent p38 MAP kinase inhibitors, a class of compounds heavily investigated for the treatment of inflammatory and autoimmune diseases[2].

The utility of this molecule lies in its orthogonal reactivity. It possesses three halogen leaving groups (one chlorine, two bromines) and a strongly electron-withdrawing nitro group. When subjected to, the reaction proceeds with exquisite regioselectivity at the C4 position .

The Causality of Regioselectivity:

-

Electronic Activation: The C4 position is highly electrophilic because it is positioned ortho to the nitro group and para to the pyridine nitrogen. Both groups withdraw electron density via resonance, severely depleting the electron cloud at C4 and stabilizing the incoming nucleophile.

-

Leaving Group Aptitude: In SNAr mechanisms, the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because chlorine is more electronegative than bromine, it better stabilizes the transition state. Consequently, the leaving group reactivity order in SNAr is typically F > Cl > Br > I. The C4-chloride is displaced preferentially over the C2/C6-bromides.

Diagram 1: Electronic activation pathway and Meisenheimer complex formation during C4-SNAr.

Quantitative Data: Reaction Optimization

To maximize the yield of the C4-aminated product while suppressing off-target substitution at the C2 or C6 bromines, the reaction parameters must be tightly controlled. The table below summarizes the optimization of the SNAr reaction using isopropylamine as a model nucleophile.

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4 vs C2/C6) |

| 1 | THF | DIPEA | 0 → 25 | 2.0 | 88 | >99:1 |

| 2 | DMF | K₂CO₃ | 25 | 4.0 | 75 | 95:5 |

| 3 | EtOH | Et₃N | 80 | 1.0 | 62 | 85:15 (Degradation noted) |

| 4 | CH₂Cl₂ | DIPEA | 0 → 25 | 6.0 | 45 | >99:1 (Incomplete conversion) |

Data Insight: Tetrahydrofuran (THF) combined with N,N-Diisopropylethylamine (DIPEA) at low temperatures provides the optimal balance of solubility and kinetic control, preventing the thermodynamic displacement of the bromines.

Experimental Workflow

Diagram 2: Step-by-step experimental workflow for the regioselective amination protocol.

Step-by-Step Protocol: Regioselective C4-Amination

This protocol outlines the displacement of the C4-chloride by a primary amine.

Phase 1: Reaction Setup

-

Substrate Preparation: To an oven-dried, argon-purged round-bottom flask, add 2,6-dibromo-4-chloro-3-nitropyridine (1.0 equivalent)[3].

-

Solvation: Dissolve the substrate in anhydrous THF to achieve a concentration of 0.2 M. Causality: THF is a polar aprotic solvent that fully dissolves the highly halogenated pyridine without acting as a competing nucleophile (unlike alcohols).

-

Base Addition: Add DIPEA (2.0 equivalents) to the stirring solution. Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, driving the reaction forward without reacting with the electrophilic C4 position.

Phase 2: Nucleophilic Addition & Monitoring

-

Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

-

Amine Addition: Add the desired primary amine (1.1 equivalents) dropwise over 5 minutes. Causality: The C4 position is extremely reactive. Rapid addition at room temperature causes an exothermic spike, which provides enough activation energy to trigger off-target SNAr at the C2/C6 bromines.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS.

Phase 3: Workup & Isolation

-

Quench: Once LC-MS indicates complete consumption of the starting material, quench the reaction by adding saturated aqueous NH₄Cl.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 30% EtOAc in Hexanes) to afford the pure 4-amino-2,6-dibromo-3-nitropyridine derivative.

Trustworthiness: Establishing a Self-Validating System

A robust protocol must be self-validating. To confirm that the SNAr reaction occurred exclusively at the C4 position (and not at C2 or C6), the researcher must rely on two orthogonal analytical metrics immediately following purification:

1. Mass Spectrometry (LC-MS) Validation: The mass shift must reflect the loss of a chlorine atom (-35.5 Da) and the addition of the amine. If the reaction erroneously attacked the C2 or C6 position, the mass spectrum would show the loss of a bromine atom (-79.9 Da). Observing the correct mass shift definitively validates the leaving group identity.

2. ¹H NMR Shielding Metric (The C5 Handle): The starting material, 2,6-dibromo-4-chloro-3-nitropyridine, possesses exactly one aromatic proton located at the C5 position. In the unreacted starting material, this proton appears as a distinct singlet downfield (typically ~8.0 ppm) due to the electron-withdrawing nature of the adjacent halogens. Upon successful amination at C4, the nitrogen lone pair of the newly installed amine donates electron density into the pyridine ring via resonance. Because the C5 proton is ortho to this new amine, it becomes highly shielded. The successful product will show the C5 singlet shifted significantly upfield to ~6.5–7.0 ppm . If substitution had occurred at C2, this dramatic ortho-shielding effect on the C5 proton would not be observed.

Downstream Applications

Following the successful validation of the C4-amination, the remaining C2 and C6 bromines serve as ideal handles for transition-metal-catalyzed cross-coupling reactions. Utilizing Suzuki-Miyaura or Buchwald-Hartwig protocols, researchers can symmetrically or asymmetrically functionalize these positions to construct the complex aminodihydroimidazopyridinone architectures required for p38 MAP kinase inhibition[2].

References

-

Title: WO 2008/053158 A1 - Inhibitors of p38 MAP Kinase Activity Source: WIPO (World Intellectual Property Organization) URL: [Link]

-

Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (SNAr Principles) Source: Wiley Online Library URL: [Link]

Sources

Application Note: Regioselective Displacement of Bromine/Chlorine in 2,6-Dibromo-4-chloro-3-nitropyridine

This Application Note is designed to provide a comprehensive, technical guide for the regioselective functionalization of 2,6-Dibromo-4-chloro-3-nitropyridine , a high-value scaffold in medicinal chemistry (e.g., for kinase inhibitors and antiviral agents).

Executive Summary

2,6-Dibromo-4-chloro-3-nitropyridine (CAS: 947144-60-7) presents a unique challenge and opportunity in heterocyclic synthesis due to the presence of three potential leaving groups (two bromines, one chlorine) activated by a nitro group and the pyridine nitrogen.

This guide defines the regioselective hierarchy of these positions. Contrary to general leaving group trends (where Br > Cl in Pd-catalyzed coupling), in Nucleophilic Aromatic Substitution (

Mechanistic Analysis & Regioselectivity Profile

Electronic and Steric Activation Map

The regioselectivity is governed by the superposition of the electron-withdrawing effects of the nitro group (

| Position | Halogen | Electronic Activation | Steric Environment | Predicted Reactivity Rank |

| C4 | -Cl | High: Ortho to | Low: Flanked by | #1 (Primary Site) |

| C2 | -Br | High: Ortho to | High: Flanked by | #2 (Secondary Site) |

| C6 | -Br | Moderate: Para to | Low: Flanked by | #3 (Tertiary Site) |

Key Insight: While Bromine is typically a better leaving group than Chlorine, the C4 position dominates in

Reaction Pathway Diagram

The following diagram illustrates the logical flow of displacement, showing how controlling conditions allows for sequential functionalization.

Experimental Protocols

Protocol A: Selective C4-Displacement (Primary Functionalization)

Objective: To selectively displace the C4-Chlorine atom with an amine nucleophile while retaining the C2 and C6 Bromines for future diversification.

Reagents:

-

Substrate: 2,6-Dibromo-4-chloro-3-nitropyridine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (1.05 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 equiv) -

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve 2,6-Dibromo-4-chloro-3-nitropyridine (1.0 g, 3.16 mmol) in anhydrous MeCN (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents competitive attack at C2.

-

Addition: Mix the amine (3.32 mmol) and DIPEA (3.48 mmol) in MeCN (5 mL). Add this mixture dropwise to the pyridine solution over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C). Stir for an additional 2-4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (

) should disappear, and a new spot (-

Note: If C2-substitution occurs, a third spot (usually lower

due to different polarity) may be visible.

-

-

Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with water (

mL) and brine (20 mL). -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 85-95% of the 4-amino-2,6-dibromo-3-nitropyridine derivative.

Protocol B: Sequential C2-Displacement (Secondary Functionalization)

Objective: To displace the C2-Bromine after C4 has been functionalized. This requires harsher conditions due to the electron-donating effect of the newly installed C4-amine.

Reagents:

-

Substrate: Product from Protocol A (1.0 equiv)

-

Nucleophile: Thiol, Alkoxide, or Amine (Excess, 2.0 - 3.0 equiv)

-

Solvent: DMF or DMSO (Polar aprotic required)

-

Temperature: 80°C - 100°C

Step-by-Step Procedure:

-

Dissolution: Dissolve the C4-substituted intermediate in DMF (0.2 M concentration).

-

Addition: Add the nucleophile (e.g., Sodium Methoxide or an amine).

-

Heating: Heat the reaction mixture to 80°C . Monitor closely by LC-MS.

-

Mechanistic Note: The C2 position is sterically hindered by the C3-Nitro group. If the nucleophile is bulky (e.g., t-butoxide), reaction rates will be significantly slower, and C6 attack might compete.

-

-

Work-up: Pour into ice water to precipitate the product or extract with EtOAc.

Troubleshooting & Optimization Guide

| Problem | Probable Cause | Solution |

| Mixture of Isomers (C4 + C2) | Reaction temperature too high. | Conduct Protocol A strictly at -10°C to 0°C . Add nucleophile slower. |

| No Reaction at C4 | Nucleophile is too weak or sterically bulky. | Switch to a more polar solvent (DMF) or use a stronger base (NaH) carefully. |

| Over-substitution (C4 + C2 + C6) | Excess nucleophile used. | Use strict stoichiometry (1.05 eq) and dilute conditions. |

| Hydrolysis (OH formation) | Wet solvent/hygroscopic base. | Use anhydrous solvents and store reagents under inert atmosphere. |

References

-

BenchChem. (2025).[2] Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 2,6-Dibromo-4-chloro-3-nitropyridine (CAS 947144-60-7).[3][4] Retrieved from

-

Frontiers in Chemistry. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine. Frontiers. Retrieved from

-

WuXi AppTec. (2025). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from

-

National Institutes of Health (NIH). (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines. PMC. Retrieved from

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-Nitropyridine Derivatives

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Its application in the synthesis of biaryl and heteroaryl compounds is particularly vital in the fields of pharmaceuticals, agrochemicals, and materials science.[4] 3-Nitropyridine derivatives are crucial building blocks in drug discovery, with the nitro group serving as a versatile synthetic handle and an important pharmacophore. However, the presence of the strongly electron-withdrawing nitro group, combined with the inherent electron-deficient nature of the pyridine ring, introduces significant challenges to this otherwise robust transformation.[5][6]

This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling for 3-nitropyridine derivatives. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles and the rationale behind the selection of specific catalysts, ligands, bases, and solvents. We will address two primary approaches: the traditional coupling of a halo-3-nitropyridine and the more recent, atom-economical denitrative coupling where the nitro group itself acts as the leaving group.

Mechanistic Considerations: The Challenge of Electron Deficiency

The standard catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7] The electronic properties of 3-nitropyridine derivatives significantly impact each of these stages.

-

Oxidative Addition: This is often the rate-determining step.[8] An electron-deficient pyridine ring, further deactivated by a nitro group, can accelerate the oxidative addition of a palladium(0) catalyst to a C-X (X = Cl, Br, I) bond.[2] The reactivity order is typically I > Br > OTf >> Cl.[1][7] For less reactive chlorides, the choice of a highly active catalyst system is paramount.

-

Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its derivative) to the palladium(II) center. The process is facilitated by a base, which activates the organoboron species.[9] However, electron-deficient heteroaryl boron derivatives, such as a hypothetical (3-nitropyridin-X-yl)boronic acid, can exhibit slow rates of transmetalation.[10] Furthermore, these unstable reagents are prone to protodeboronation, where the C-B bond is cleaved by a proton source.[5][10]

-

Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. It is generally a fast process.[9]

A significant challenge arises from the Lewis basicity of the pyridine nitrogen, which can coordinate to the palladium center and inhibit catalytic activity.[6] The use of bulky, electron-rich phosphine ligands helps to mitigate this issue by promoting the desired catalytic cycle over catalyst inhibition.[5][11]

The Denitrative Coupling Pathway

A more advanced approach involves the direct use of the nitro group as a leaving group. This "denitrative coupling" offers improved atom economy and can streamline synthetic routes by avoiding the introduction of a halogen.[8][12] The mechanism for this transformation also proceeds through an oxidative addition of the Ar-NO₂ bond to the palladium(0) center, a previously unprecedented elemental reaction.[13] This challenging C-N bond cleavage requires a carefully selected catalyst system, typically involving highly specialized, sterically demanding biarylphosphine ligands.[8][13]

Optimizing Reaction Conditions

The success of the Suzuki-Miyaura coupling of 3-nitropyridine derivatives is highly dependent on the careful selection of the reaction parameters.

Catalyst and Ligand Selection

For electron-deficient heteroaryl halides, catalyst systems based on bulky, electron-rich phosphine ligands are the gold standard.[5] These ligands stabilize the Pd(0) species, promote the challenging oxidative addition step, and accelerate the final reductive elimination.

| Catalyst/Pre-catalyst | Ligand | Typical Substrates & Comments |

| Pd₂(dba)₃ / Pd(OAc)₂ | Buchwald Ligands (e.g., XPhos, SPhos) | Highly effective for aryl chlorides and electron-deficient heterocycles. Pre-catalysts offer improved air stability and generate the active Pd(0) species under mild conditions.[5] |

| Pd₂(dba)₃ / Pd(OAc)₂ | Fu Ligands (e.g., PCy₃, P(tBu)₃) | Tricyclohexylphosphine (PCy₃) is effective for coupling pyridyl boronic acids with chloropyridines.[5] |

| Pd(PPh₃)₄ | Triphenylphosphine | A classical, versatile catalyst, often effective for more reactive substrates like aryl bromides and iodides under thermal conditions.[14][15] |

| Pd(acac)₂ | BrettPhos | The ligand of choice for the challenging denitrative coupling of nitroarenes.[8][13] |

Choice of Base

The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly influence reaction yield and must be compatible with the potentially sensitive functional groups on the substrates.

| Base | Strength | Typical Use & Comments |

| K₃PO₄ | Strong | A highly effective and commonly used base, often in aqueous solution. Its use with anhydrous solvents may require trace water to be effective.[16] |

| K₂CO₃ / Na₂CO₃ | Moderate | A milder alternative to phosphate bases, widely used in a variety of Suzuki couplings.[14][17] |

| Cs₂CO₃ | Strong | Often employed in challenging couplings, including denitrative reactions.[18] |

| CsF | Weak | Used in specific cases, sometimes to activate boronic esters or in denitrative couplings.[8] |

Solvents

The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents are common, often with the addition of water to aid in the dissolution of the base and facilitate transmetalation.

| Solvent | Typical Mixtures | Comments |

| 1,4-Dioxane | Dioxane/Water | A very common solvent system, effective for a wide range of Suzuki couplings.[5][10] |

| Toluene | Toluene/Ethanol/Water | A robust solvent system, particularly for larger scale reactions, that allows for higher reflux temperatures.[14] |

| Dimethylformamide (DMF) | DMF | A polar aprotic solvent that can be effective but may lead to side reactions at high temperatures. |

| Tetrahydrofuran (THF) | THF/Water | Another common ethereal solvent, suitable for reactions at moderate temperatures. |

Experimental Protocols

Safety Precaution: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts are toxic, and many organic solvents are flammable. Consult the Safety Data Sheets (SDS) for all chemicals before use.[14]

Protocol 1: Coupling of 3-Bromo-5-nitropyridine with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of halopyridines.[14]

Materials:

-

3-Bromo-5-nitropyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Under a positive flow of inert gas, add the solvent mixture of toluene, ethanol, and deionized water in a 4:1:1 ratio (approx. 10-15 mL total solvent per gram of 3-bromo-5-nitropyridine). Add the Pd(PPh₃)₄ catalyst (0.03 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 85-95 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-nitro-5-phenylpyridine.

Protocol 2: Denitrative Coupling of 4-Nitrotoluene with Phenylboronic Acid

This protocol illustrates the advanced denitrative coupling methodology, which can be adapted for nitropyridine substrates. It is based on conditions developed for nitroarenes.[8][13][18]

Materials:

-

Nitroarene (e.g., 4-Nitrotoluene) (1.0 eq)

-

Arylboronic acid (e.g., Phenylboronic acid) (2.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

BrettPhos ligand (4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (3.0 eq)

-

Anhydrous Toluene

Equipment:

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Magnetic stirrer with heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 eq) and BrettPhos (0.04 eq) to a dry Schlenk tube.

-

Reagent Addition: Add the nitroarene (1.0 eq), arylboronic acid (2.0 eq), and Cs₂CO₃ (3.0 eq).

-

Solvent and Sealing: Add anhydrous toluene (e.g., 4 mL per mmol of nitroarene). Seal the Schlenk tube.

-

Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.

-

Workup and Purification: After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-nitropyridine derivatives is a challenging yet highly valuable transformation for accessing key intermediates in medicinal and materials chemistry. Success hinges on a rational approach to reaction optimization, grounded in an understanding of the electronic demands of these substrates. For traditional couplings of halo-nitropyridines, the use of palladium catalysts with bulky, electron-rich phosphine ligands like those developed by Buchwald and Fu, paired with appropriate bases such as K₃PO₄ or K₂CO₃, provides a reliable path forward. For more advanced, atom-economical syntheses, the denitrative coupling of the nitro-group itself represents the state-of-the-art, requiring specialized ligands like BrettPhos. The protocols and data presented herein offer a robust starting point for researchers to develop efficient and scalable methods for the synthesis of these important molecular scaffolds.

References

-

Suzuki-Miyaura cross-coupling reaction of diverse chloro pyridines. - ResearchGate. Available at: [Link]

-

Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

-

CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed. Available at: [Link]

- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

-

Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. Available at: [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - Semantic Scholar. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]

-

Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Available at: [Link]

-

The Suzuki-Miyaura Coupling of Nitroarenes. Available at: [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]

-

Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions - Chemical Science (RSC Publishing). Available at: [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. Available at: [Link]

-

Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

-

The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

-

Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 - Pro Progressio Alapítvány. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. Available at: [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available at: [Link]

-

Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

-

Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]

Sources

- 1. Lab Reporter [fishersci.se]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 12. thieme.de [thieme.de]

- 13. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. proprogressio.hu [proprogressio.hu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic Synthesis of Bicyclic Heterocycles Utilizing 2,6-Dibromo-4-chloro-3-nitropyridine

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel bicyclic heterocycles using 2,6-dibromo-4-chloro-3-nitropyridine as a versatile starting material. This polysubstituted pyridine is an exceptional scaffold for building molecular complexity due to its multiple, differentially reactive halogen sites and the activating effect of the C3-nitro group. We will explore key synthetic strategies, including sequential Nucleophilic Aromatic Substitution (SNAr) followed by intramolecular cyclization and palladium-catalyzed cross-coupling reactions, to construct fused ring systems such as pyrrolo[3,2-b]pyridines and furo[3,2-b]pyridines. This document emphasizes the underlying chemical principles, provides field-proven experimental protocols, and offers expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of 2,6-Dibromo-4-chloro-3-nitropyridine

Fused heterocyclic scaffolds, such as pyrrolopyridines and furopyridines, are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Their rigid, planar structures can effectively interact with biological targets, making them invaluable in drug discovery.[1] The strategic challenge lies in the efficient and controlled synthesis of these complex architectures.

2,6-Dibromo-4-chloro-3-nitropyridine (CAS 947144-60-7) emerges as a potent building block for this purpose.[5] Its synthetic utility is rooted in several key features:

-

Multiple Reaction Handles: It possesses three halogen atoms (two bromine, one chlorine) that can be selectively functionalized.

-

Electronic Activation: The pyridine nitrogen and the strongly electron-withdrawing nitro group at the C3 position significantly activate the C2 and C6 positions for Nucleophilic Aromatic Substitution (SNAr).[6][7][8]

-

Differential Reactivity: The bromine atoms are excellent leaving groups for both SNAr and palladium-catalyzed cross-coupling reactions, while the C4-chloro position is comparatively less reactive, allowing for sequential and site-selective modifications.

This guide will demonstrate how to leverage these features to construct fused bicyclic systems through logical, multi-step synthetic sequences.

Core Synthetic Strategy I: Sequential SNAr and Intramolecular Annulation

The most direct approach to building a second ring onto the pyridine core involves a two-step sequence: an initial intermolecular SNAr reaction to install a side chain, followed by an intramolecular cyclization to form the fused ring. The powerful activation provided by the nitro group makes this a highly efficient strategy.

Conceptual Workflow: SNAr/Cyclization

The general workflow involves the selective substitution of one of the bromine atoms (typically at C2 or C6) by a bifunctional nucleophile. The installed side chain contains a second functional group that, in a subsequent step, reacts with a neighboring position on the pyridine ring to close the second ring.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. usbio.net [usbio.net]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Improving yield in regioselective amination of 2,6-Dibromo-4-chloro-3-nitropyridine

Technical Support Center: Regioselective Amination of 2,6-Dibromo-4-chloro-3-nitropyridine

Ticket ID: #SNAr-Py-2643 Subject: Optimization of Yield and Regiocontrol in Nucleophilic Aromatic Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges with the regioselective amination of 2,6-Dibromo-4-chloro-3-nitropyridine . This substrate is a highly electrophilic scaffold used in the synthesis of kinase inhibitors and bicyclic heterocycles.

The core challenge lies in the competition between three electrophilic sites:

-

C4-Cl: The primary target (activated by para-nitro and ring nitrogen).

-

C2-Br: The secondary target (activated by ortho-nitro and ring nitrogen, but sterically hindered).

-

C6-Br: The tertiary target (least activated relative to the nitro group).

Current Status: If you are observing low yields, the root cause is likely hydrolysis (formation of the pyridone) or regio-scrambling (attack at C2). The protocol below prioritizes the kinetic displacement of the C4-chloride.

Module 1: The Reactivity Landscape

To improve yield, you must understand the electronic and steric forces at play.

-

Electronic Activation: The nitro group at C3 activates the C2 (ortho) and C4 (para) positions via resonance. The ring nitrogen also activates C2 and C4.[1]

-

Steric Environment:

-

C2 Position: Highly congested. It is flanked by the ring nitrogen and the bulky nitro group.

-

C4 Position: Less hindered. It is flanked by the nitro group and a proton (at C5).

-

-

Leaving Group Ability: In

reactions involving activated pyridines, the rate-determining step is often the nucleophilic addition. While Br and Cl have similar leaving group abilities, the C4-Cl bond is the kinetic target due to the lower steric barrier to the approaching nucleophile.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic vs. thermodynamic pathways.

Figure 1: Reaction landscape showing the kinetic preference for C4-Cl displacement versus potential side reactions.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose your specific yield issue.

| Symptom | Probable Cause | Corrective Action |

| Product is a solid precipitate but yield is low. | Hydrolysis. The C4-Cl bond is extremely labile. Trace moisture converts it to the pyridone (OH), which may co-precipitate or stay in the aqueous layer. | Action: Switch to anhydrous THF or MeCN. Dry amine reagents over KOH or distill before use. Avoid hygroscopic bases like K₂CO₃ if not oven-dried. |

| LCMS shows a mixture of two isomers (M+H match). | Regio-scrambling. You are forming both C4-amino and C2-amino products. This happens if the temperature is too high or the reaction runs too long. | Action: Cool reaction to -10°C to 0°C . Add the amine dropwise. Stop the reaction immediately upon consumption of starting material (monitor by TLC/HPLC). |

| Formation of "dimer" or di-substituted species. | Stoichiometry Error. Excess amine is displacing both C4-Cl and C2-Br. | Action: Use exactly 0.95 to 1.0 eq of amine. Use a non-nucleophilic base (DIPEA/TEA) to scavenge the acid, rather than excess amine reactant. |

| Starting material remains unreacted. | Base Strength. The amine HCl salt is forming and stalling the reaction. | Action: Ensure 1.1–1.5 eq of auxiliary base (DIPEA or Et₃N) is present. Do not use pyridine as a solvent (nucleophilic competition). |

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 4-amino-2,6-dibromo-3-nitropyridine derivatives.

Reagents:

-

Substrate: 2,6-Dibromo-4-chloro-3-nitropyridine (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.0 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 eq) -

Solvent: Anhydrous THF or Acetonitrile (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. The substrate is moisture-sensitive; handle quickly.

-

Dissolution: Dissolve the substrate (1.0 eq) in anhydrous THF. Cool the solution to -10°C using an ice/acetone or ice/salt bath.

-

Addition:

-

Mix the Amine (1.0 eq) and DIPEA (1.2 eq) in a separate dry vial with a small amount of THF.

-

Add this mixture dropwise to the cold substrate solution over 15–20 minutes. Note: Rapid addition causes localized heating, promoting C2 attack.

-

-

Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to 0°C.

-

Checkpoint: Check TLC/LCMS after 1 hour. The C4-Cl displacement is usually fast. Do not let it stir overnight unless necessary.

-

-

Workup:

-

Quench with water (only after SM is consumed).

-

Extract with EtOAc. Wash organic layer with brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: The C4 isomer is typically less polar than the C2 isomer. Flash chromatography (Hexane/EtOAc) usually separates them effectively.

Module 4: Diagnostic Logic Flow

Use the following logic tree to guide your next experiment.

Figure 2: Troubleshooting logic for optimizing reaction conditions.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use ethanol or methanol as a solvent?

A: It is risky. While alcohols are common for

Q: Why is the C4 position preferred over C2? A: While both positions are activated by the nitro group, the C4 position is less sterically hindered.[1] The C2 position is "sandwiched" between the ring nitrogen lone pair and the nitro group. At lower temperatures, the reaction is kinetically controlled, favoring the more accessible C4 site [1, 2].

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the pyridone (4-hydroxy-2,6-dibromo-3-nitropyridine) resulting from hydrolysis, or the hydrochloride salt of your amine. An aqueous workup usually removes the salt, but the pyridone is an organic impurity that requires column chromatography to remove.

Q: Can I use inorganic bases like K₂CO₃? A: Yes, but with caution. Inorganic bases are heterogeneous in organic solvents. If the stirring is poor, the local concentration of acid builds up. Furthermore, carbonate bases can be hygroscopic, introducing water. DIPEA is preferred for homogeneity.

References

-

BenchChem. (2025).[2][3] A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. Retrieved from

-

Organic Chemistry Portal. (2024). Nucleophilic Aromatic Substitution on Pyridines. Retrieved from

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference for Pyridine reactivity).

-

PubChem. (2025).[4] 2,6-Dibromo-4-chloro-3-nitropyridine Compound Summary. Retrieved from

Sources

Solubility issues of 2,6-Dibromo-4-chloro-3-nitropyridine in polar aprotic solvents

Technical Support Center: Solubility of 2,6-Dibromo-4-chloro-3-nitropyridine

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with 2,6-Dibromo-4-chloro-3-nitropyridine. The highly substituted and crystalline nature of this intermediate presents unique dissolution hurdles. This document provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established chemical principles, to help you navigate these issues effectively in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and solubility of 2,6-Dibromo-4-chloro-3-nitropyridine.

Q1: Why is 2,6-Dibromo-4-chloro-3-nitropyridine so difficult to dissolve, even in polar aprotic solvents like DMF or DMSO?

A: The poor solubility of this compound is a classic case of molecular structure dictating physical properties. Several factors are at play:

-

High Crystal Lattice Energy: The planar, symmetrical nature of the substituted pyridine ring, combined with strong intermolecular interactions from the polar nitro group and halogen atoms, allows the molecules to pack very efficiently into a stable crystal lattice. A significant amount of energy is required to break these interactions and solvate the individual molecules.

-

Molecular Weight and Halogenation: With a molecular weight of 316.33 g/mol and three heavy halogen atoms, the compound has low intrinsic solubility.[1] While the nitro group adds polarity, the bulky bromo- and chloro-substituents can sterically hinder effective solvation by solvent molecules.

-

"Like Dissolves Like" Principle: While polar aprotic solvents are a logical first choice, the principle of "like dissolves like" is an oversimplification.[2] The unique combination of polar (nitro group, pyridine nitrogen) and non-polar (halogenated aromatic surface) characteristics means that no single solvent may be a perfect match.

Q2: What are the recommended starting solvents for dissolving 2,6-Dibromo-4-chloro-3-nitropyridine?

A: For initial trials, the most commonly successful solvents are high-boiling point, polar aprotic solvents. These are favored for their ability to dissolve a wide variety of materials, including salts and other polar molecules.[3][4]

-

Dimethylformamide (DMF)

-

Dimethyl Sulfoxide (DMSO)

-

N-Methyl-2-pyrrolidone (NMP)

From field experience, DMSO often proves slightly superior for highly crystalline, heteroaromatic compounds, but experimental verification is always necessary.

Q3: What are the most critical safety precautions when handling this compound and its solvents?

A: Safety is paramount. Always consult the material-specific Safety Data Sheet (SDS) before beginning any work. General precautions for related halogenated and nitrated aromatic compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient for solvents like DMF; check compatibility charts), safety glasses or goggles, and a lab coat.[5][6]

-

Ventilation: Handle the solid compound and all solvents in a certified chemical fume hood to avoid inhaling dust or vapors.[6] Halogenated nitropyridines may cause respiratory irritation.

-

Skin and Eye Contact: These compounds can cause serious skin and eye irritation.[7] In case of contact, flush the affected area with copious amounts of water and seek medical advice.[8]

-

Solvent Hazards: Polar aprotic solvents like DMF and NMP are under increasing regulatory scrutiny and are considered reproductive toxins.[9] Handle them with extreme care and consider greener alternatives where possible.

Q4: Are there "greener" or more sustainable alternatives to traditional polar aprotic solvents like DMF and NMP?

A: Yes, the field of green chemistry has produced several viable alternatives that are worth screening if your process allows.[10] These bio-based solvents are designed to have lower toxicity profiles.[9]

-

Cyrene™ (dihydrolevoglucosenone): A bio-based solvent designed as a direct replacement for DMF and NMP.[3][9]

-

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is a good alternative to THF and can be effective for a range of chemistries.[10]

-

γ-Valerolactone (GVL): Another bio-derived solvent that has shown promise in replacing traditional dipolar aprotic solvents.[3]

It is important to note that a "drop-in replacement" is rarely possible, as a new solvent can affect reaction rates and outcomes.[11] Experimental validation is essential.

Section 2: Troubleshooting Guide: Common Dissolution Failures

This guide provides a systematic approach to resolving specific solubility problems in a question-and-answer format.

Problem: My 2,6-Dibromo-4-chloro-3-nitropyridine powder is not dissolving at room temperature in DMF (or DMSO), even after vigorous stirring.